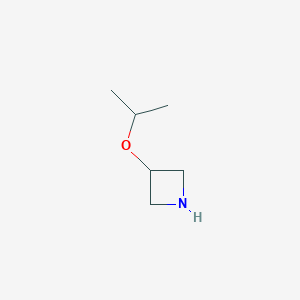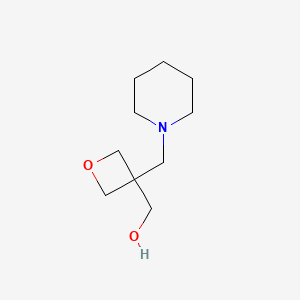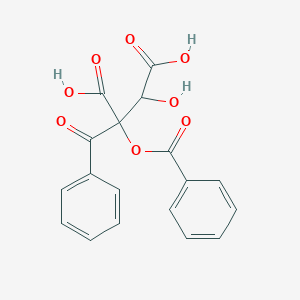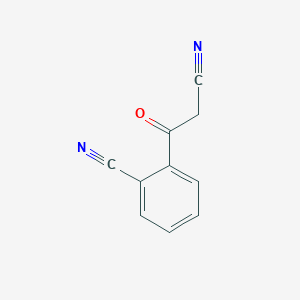
1-Cyano-2-fluoronaphthalene
Overview
Description
1-Cyano-2-fluoronaphthalene (CFN) is a synthetic aromatic compound that belongs to the family of naphthalene derivatives. It has a molecular formula of C11H6FN and a molecular weight of 171.17 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Cyano-2-fluoronaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, with a cyano group (-CN) attached at one position and a fluorine atom attached at another .
Scientific Research Applications
Synthesis and Cross-Coupling
1-Cyano-2-fluoronaphthalene plays a significant role in chemical synthesis. Lysén et al. (2006) explored the lithiation and borylation of 1-cyano-2-fluoronaphthalene, leading to cross-coupling with aryl halides. This process is crucial for synthesizing benzophenanthridine derivatives, indicating its potential in creating complex organic compounds (Lysén et al., 2006).
Fungal Metabolism Studies
The metabolism of compounds like 1-fluoronaphthalene has been studied in the context of microbial activity. Cerniglia et al. (1984) investigated how Cunninghamella elegans metabolizes 1-fluoronaphthalene, shedding light on the biochemical pathways involved in breaking down such compounds (Cerniglia et al., 1984).
Catalytic and Transition Metal Studies
Research by Guo et al. (2006) demonstrates the use of 1-fluoronaphthalene in catalytic systems, particularly its defluorination catalyzed by transition metals. This research is significant in understanding catalytic reactions involving fluoroarenes and developing new synthetic methodologies (Guo et al., 2006).
Regiochemistry in Metalation
Ruzziconi et al. (2010) provided insights into the regiochemistry of metalation in compounds like 2-fluoronaphthalene. This study is crucial for understanding the factors that influence the regioselectivity of such reactions, which is vital for designing specific synthetic routes (Ruzziconi et al., 2010).
Sensing and Fluorescence Studies
Mei and Wolf (2004) explored the use of naphthalene derivatives for enantioselective sensing of chiral carboxylic acids. This kind of research is pivotal in developing sensitive, selective sensors for biological and chemical analysis (Mei & Wolf, 2004).
Photocycloaddition Reactions
Maeda, Chiyonobu, and Mizuno (2011) investigated the photocycloaddition reactions of cyanonaphthalenes, including 1-cyanonaphthalene, with furanmethanols. This study provides valuable insights into the behavior of these compounds under photoirradiation, which can be applied in photochemistry and materials science (Maeda, Chiyonobu, & Mizuno, 2011).
properties
IUPAC Name |
2-fluoronaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNGVNINEMSTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704739 | |
| Record name | 2-Fluoronaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyano-2-fluoronaphthalene | |
CAS RN |
33718-12-6 | |
| Record name | 2-Fluoronaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-Methyl-2-(methylsulfonyl)-7-phenylimidazo[5,1-F][1,2,4]triazine](/img/structure/B1504979.png)

![4-Methyl-2-[[5-[(5-methyl-2-sulfonatophenyl)methyl]-2-phenyl-1,3-dioxan-5-yl]methyl]benzenesulfonate](/img/structure/B1504983.png)